

# Selectivity and Potency Profile of CHIR-124

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Chir-124

CAS No.: 405168-58-3

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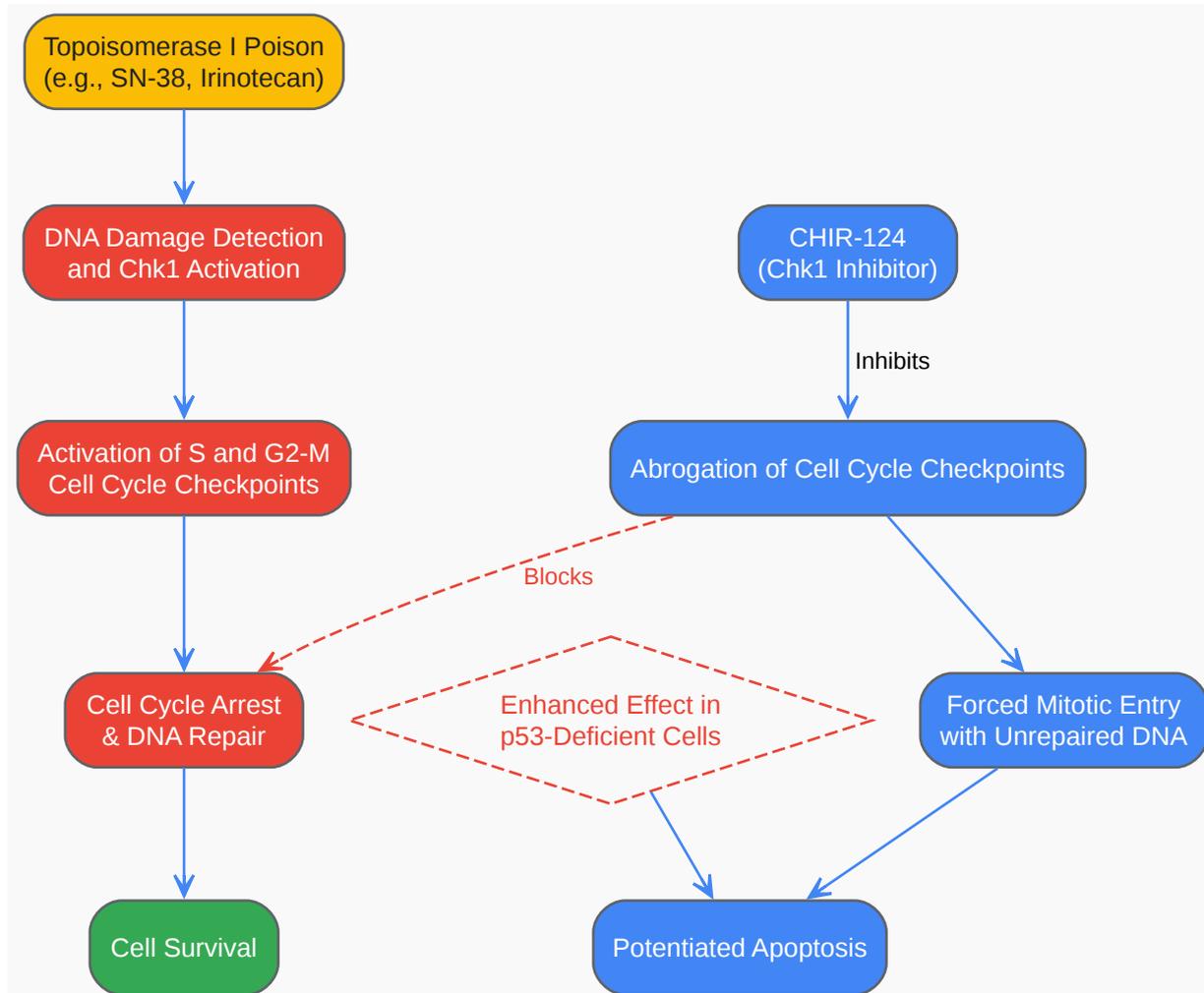
The table below summarizes the primary kinase targets of **CHIR-124** and its half-maximal inhibitory concentration (IC50) values, which quantify its potency [1] [2] [3]:

Target Kinase	IC50 Value	Notes
Chk1	0.3 nM	Primary target; 2000-fold selective over Chk2 [1] [2] [4].
FLT3	5.8 nM	Potently inhibited [1] [3] [5].
PDGFR	6.6 nM	Potently inhibited [1] [3] [5].
GSK-3	23.3 nM	Inhibited at low nanomolar concentrations [1] [3].
Chk2	0.7 µM (697.4 nM)	Significant selectivity over Chk1 [3] [5] [4].
CDK2/Cyclin A	0.19 µM	500- to 5,000-fold less active than against Chk1 [1] [3].
Cdc2/Cyclin B	0.51 µM	500- to 5,000-fold less active than against Chk1 [1] [3].

**CHIR-124** also inhibits other kinases like **Fyn**, **PKC isoforms**, and **VEGFR** at higher, often micromolar, concentrations [3] [5].

## Mechanism of Action and Signaling Pathway

**CHIR-124** exerts its primary anticancer effect by specifically inhibiting the Chk1 kinase, a master regulator of the DNA damage response. The following diagram illustrates the core mechanism by which **CHIR-124**, in combination with a topoisomerase I poison, leads to synthetic lethality in p53-deficient cancer cells.



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**CHIR-124** abrogates DNA damage checkpoints, forcing cell death.

This synthetic lethality is particularly potent in **p53-mutant cancer cells**, which lack the G1-S checkpoint and rely heavily on Chk1-mediated S and G2-M checkpoints for DNA repair and survival [6] [7]. **CHIR-124** also **restores the level of cdc25A protein**, which is normally targeted for degradation by Chk1 following DNA damage, further promoting cell cycle progression [6].

## Key Experimental Protocols

To evaluate **CHIR-124**'s activity, key biochemical and cellular assays are used.

## Kinase Assay for Chk1 Inhibition [1] [4]

This assay measures the direct inhibition of Chk1 kinase activity in a cell-free system.

- **Key Reagents:** Kinase domain of Chk1, biotinylated cdc25c peptide substrate, <sup>33</sup>P-labeled ATP.
- **Procedure:** **CHIR-124** is mixed with the kinase reaction buffer containing Chk1 and its substrate. The reaction proceeds at room temperature for 1-4 hours.
- **Detection:** The phosphorylated peptide is captured on streptavidin-coated plates, and radioactivity is measured. The IC50 value is calculated using nonlinear regression.

## Cell-Based Cytotoxicity & Synergy Assay [1] [4]

This protocol assesses how **CHIR-124** potentiates the effect of DNA-damaging agents in cancer cells.

- **Cell Lines:** p53-mutant lines like MDA-MB-435 (breast cancer) and COLO 205 (colon cancer).
- **Procedure:** Cells are treated with a matrix of concentration combinations of **CHIR-124** and a topoisomerase I poison (e.g., camptothecin, SN-38) for 48 hours.
- **Analysis:** Cell viability is measured using an MTS assay. Synergy is analyzed via isobologram analysis based on the Loewe additivity model.

## In Vivo Efficacy Study [1] [5] [4]

This evaluates the combined effect of **CHIR-124** and irinotecan in a mouse model.

- **Model:** Immunodeficient mice implanted with MDA-MB-435 breast cancer xenografts.
- **Dosing:** **CHIR-124** (10 or 20 mg/kg) is administered orally. Irinotecan (5 mg/kg) is injected intraperitoneally.
- **Endpoint:** Tumor growth inhibition is measured. Tumors are analyzed for apoptosis and mitotic index.

## Biological Effects and Research Applications

- **Synergistic Cytotoxicity:** **CHIR-124** interacts synergistically with topoisomerase I poisons, causing significant growth inhibition in various p53-mutant cancer cell lines [1] [6].

- **Checkpoint Abrogation:** It abrogates the S and G2-M cell cycle checkpoints induced by SN-38, pushing damaged cells into mitosis [6] [4].
- **Potentiated Apoptosis:** The forced mitotic entry due to checkpoint failure leads to mitotic catastrophe and potentiated apoptosis, enhanced by p53 loss [6] [7].
- **Radiosensitization:** **CHIR-124** can radiosensitize cancer cells, with effects influenced by p53 status and other checkpoint proteins [7].
- **In Vivo Efficacy:** In orthotopic breast cancer xenograft models, **CHIR-124** potentiates the antitumor effect of irinotecan by abrogating the G2-M checkpoint and increasing tumor cell apoptosis [1] [5].

## Current Research Context

CHK1 inhibition remains a relevant strategy in oncology research. A 2024 publication in *Nature* highlights that ecDNA-containing cancers exhibit high replication stress and are particularly vulnerable to CHK1 inhibition, advancing a new oral CHK1 inhibitor, BBI-2779, into evaluation [8]. This underscores the continued translational relevance of targeting CHK1.

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**Address:** Ontario, CA 91761, United States  
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